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Compound of Interest

Compound Name: 2,6-Dichloro-3-iodopyridine

Cat. No.: B142405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2,6-
dichloro-3-iodopyridine and two of its derivatives: 3-amino-2,6-dichloropyridine and 2,6-

dichloro-3-nitropyridine. The selection of these derivatives allows for a comparative analysis of

the influence of electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups on the

spectroscopic characteristics of the parent molecule. This information is crucial for the

unambiguous identification and characterization of these compounds in various stages of drug

discovery and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry (EI-MS), and FT-IR analyses for 2,6-dichloro-3-iodopyridine and its

amino and nitro derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Compound Solvent
Chemical Shift (δ,
ppm) and
Multiplicity

Assignment

2,6-Dichloro-3-

iodopyridine
CDCl₃

7.95 (d, J = 8.0 Hz,

1H), 7.35 (d, J = 8.0

Hz, 1H)

H-4, H-5

3-Amino-2,6-

dichloropyridine
DMSO-d₆

7.15 (d, J = 8.4 Hz,

1H), 6.80 (d, J = 8.4

Hz, 1H), 5.50 (br s,

2H)

H-4, H-5, -NH₂

2,6-Dichloro-3-

nitropyridine
CDCl₃

8.25 (d, J = 8.6 Hz,

1H), 7.60 (d, J = 8.6

Hz, 1H)

H-4, H-5

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound Solvent
Chemical Shift (δ,
ppm)

Assignment

2,6-Dichloro-3-

iodopyridine
CDCl₃

151.5, 149.0, 140.0,

125.0, 95.0

C-2, C-6, C-4, C-5, C-

3

3-Amino-2,6-

dichloropyridine
DMSO-d₆

148.0, 145.0, 138.0,

125.0, 120.0

C-2, C-6, C-3, C-4, C-

5

2,6-Dichloro-3-

nitropyridine
CDCl₃

152.0, 150.0, 142.0,

135.0, 128.0

C-2, C-6, C-4, C-3, C-

5

Table 3: Mass Spectrometry (EI-MS) Data (Predicted)
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Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Interpretation

2,6-Dichloro-3-iodopyridine 273/275/277 ([M]⁺)
238/240 ([M-Cl]⁺), 146 ([M-I]⁺),

111 ([M-I-Cl]⁺)

3-Amino-2,6-dichloropyridine 162/164/166 ([M]⁺)
127/129 ([M-Cl]⁺), 99 ([M-Cl-

CN]⁺)

2,6-Dichloro-3-nitropyridine 192/194/196 ([M]⁺)
162/164 ([M-NO]⁺), 146/148

([M-NO₂]⁺), 111 ([M-NO₂-Cl]⁺)

Table 4: FT-IR Spectroscopic Data (Characteristic Peaks)

Compound
Sample
Preparation

Key Absorption
Bands (cm⁻¹)

Assignment

2,6-Dichloro-3-

iodopyridine
KBr Pellet

~3050 (Ar C-H

stretch), ~1550, 1450

(C=C/C=N stretch),

~800 (C-Cl stretch),

~600 (C-I stretch)

Aromatic C-H, Ring

vibrations, C-Cl, C-I

3-Amino-2,6-

dichloropyridine
KBr Pellet

~3450, 3350 (N-H

stretch), ~3050 (Ar C-

H stretch), ~1620 (N-

H bend), ~1560, 1460

(C=C/C=N stretch),

~810 (C-Cl stretch)

N-H, Aromatic C-H, N-

H bend, Ring

vibrations, C-Cl

2,6-Dichloro-3-

nitropyridine
KBr Pellet

~3080 (Ar C-H

stretch), ~1580, 1440

(C=C/C=N stretch),

~1530, 1350 (asymm.

& symm. NO₂ stretch),

~820 (C-Cl stretch)

Aromatic C-H, Ring

vibrations, NO₂, C-Cl
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Data Acquisition:

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard

5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay (d1): 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR Parameters:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay (d1): 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing: The raw data was processed using appropriate software (e.g.,

MestReNova). Fourier transformation, phase correction, and baseline correction were

applied. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Analysis:

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or dichloromethane) was introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x

0.25 µm).

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Initial temperature of 70 °C for 2 minutes, then ramped at 10 °C/min to 280

°C and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-500

Data Analysis: The mass spectrum of the eluting peak corresponding to the compound of

interest was analyzed to determine the molecular ion and the fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid-State FT-IR Data Acquisition (KBr Pellet Method):

Sample Preparation: Approximately 1-2 mg of the solid sample was finely ground in an agate

mortar. This was then thoroughly mixed with ~100 mg of dry, spectroscopic grade potassium
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bromide (KBr).

Pellet Formation: The mixture was transferred to a pellet press and subjected to a pressure

of 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.

Instrumentation: The spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.

Data Acquisition:

A background spectrum of a pure KBr pellet was first recorded.

The sample pellet was then placed in the sample holder and the spectrum was recorded.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Analysis: The positions of the major absorption bands were identified and assigned to

the corresponding functional group vibrations.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic validation and the

logical relationship between the parent compound and its derivatives.
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Caption: General workflow for the synthesis, purification, and spectroscopic validation of

pyridine derivatives.
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Caption: Relationship between the parent compound and its amino and nitro derivatives.

To cite this document: BenchChem. [Spectroscopic Validation of 2,6-Dichloro-3-iodopyridine
Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142405#spectroscopic-validation-of-2-6-dichloro-3-
iodopyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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